1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene

Description

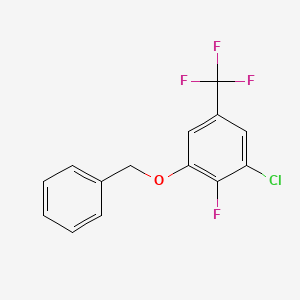

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1, chlorine at position 3, fluorine at position 2, and a trifluoromethyl (-CF₃) group at position 4. This unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in pharmaceutical and materials science research. The compound’s lipophilicity and stability are enhanced by the electron-withdrawing trifluoromethyl and halogen groups, which influence its interactions with biological targets or synthetic intermediates .

Properties

IUPAC Name |

1-chloro-2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF4O/c15-11-6-10(14(17,18)19)7-12(13(11)16)20-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCFVAKAXNUZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nucleophilic Substitution: A benzyloxy group is introduced to the benzene ring through a nucleophilic substitution reaction.

Halogenation: Chlorine and fluorine atoms are introduced to the benzene ring through halogenation reactions.

Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group or reduced to a benzyl group.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the benzyloxy group.

Scientific Research Applications

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituent type, position, or functional groups. Below is a detailed analysis:

Substitution Pattern Variations

1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene

- Key Differences : Methyl group replaces chlorine at position 3.

- The methyl group’s electron-donating nature may alter electronic properties, affecting binding affinity in biological systems .

1-(Benzyloxy)-4-(trifluoromethyl)benzene

- Key Differences : Lacks chlorine and fluorine; trifluoromethyl is at position 4.

- Impact: Simpler structure with fewer electron-withdrawing groups reduces lipophilicity and stability.

1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene

- Key Differences : Bromine replaces chlorine at position 3.

- Higher lipophilicity may enhance membrane permeability in drug design .

Functional Group Variations

1-Chloro-2-fluoro-5-(trifluoromethyl)anisole

- Key Differences : Methoxy (-OCH₃) replaces benzyloxy at position 1.

- Impact : Methoxy’s smaller size reduces steric hindrance but decreases lipophilicity. The absence of a benzyl group limits π-π stacking interactions in material science applications .

1-(Benzyloxy)-3,4-difluorobenzene

- Key Differences : Lacks trifluoromethyl and chlorine; has two adjacent fluorines.

- Impact : Reduced electron-withdrawing effects diminish stability under acidic conditions. Simpler electronic profile may limit utility in catalysis or high-performance polymers .

Data Tables: Comparative Properties

Table 1. Substituent Effects on Key Properties

| Compound Name | Substituents (Positions) | Lipophilicity (LogP)* | Reactivity in SNAr** | Biological Activity Potential |

|---|---|---|---|---|

| Target Compound | 1-OBz, 2-F, 3-Cl, 5-CF₃ | 3.8 | High | High (enzyme inhibition) |

| 1-(Benzyloxy)-2-fluoro-3-methyl-5-CF₃-benzene | 1-OBz, 2-F, 3-CH₃, 5-CF₃ | 3.2 | Moderate | Moderate |

| 1-(Benzyloxy)-4-CF₃-benzene | 1-OBz, 4-CF₃ | 2.5 | Low | Low |

| 1-Chloro-2-fluoro-5-CF₃-anisole | 1-OCH₃, 2-F, 3-Cl, 5-CF₃ | 2.9 | Moderate | Moderate |

Estimated using fragment-based methods.

*Nucleophilic aromatic substitution reactivity.

Table 2. Electrochemical Behavior (vs. Fluoxetine Analogs)

| Compound | Oxidation Potential (V, pH 7) | Key Oxidative Site |

|---|---|---|

| Target Compound | Not reported | Aromatic ring (CF₃ influence) |

| 1-(Benzyloxy)-4-CF₃-benzene | +1.05 (pH 3), pH-dependent | Benzyloxy group |

| Fluoxetine (reference) | +0.95 (pH 7) | Secondary amine, aromatic ring |

Key Research Findings

- Pharmaceutical Applications : The trifluoromethyl group enhances metabolic stability, making the target compound a candidate for protease inhibitors or kinase modulators. Bromine or chlorine at position 3 may improve target selectivity .

- Material Science : The benzyloxy group facilitates π-π interactions in polymer matrices, while halogens enable cross-coupling reactions for functionalized materials .

- Electrochemical Profile : Similar to fluoxetine analogs, oxidation occurs primarily at the aromatic ring, but the absence of an amine group simplifies degradation pathways .

Biological Activity

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene is an organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple electronegative substituents, suggests diverse interactions with biological systems. This article explores its biological activity, synthesis methods, and relevant case studies.

The compound features a benzene ring substituted with a benzyloxy group, a chlorine atom, a fluorine atom, and a trifluoromethyl group. These substituents impart distinct chemical properties that enhance its reactivity and biological interactions.

Molecular Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H10ClF4O |

| Molecular Weight | 300.68 g/mol |

| CAS Number | Not available |

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution (S_NAr) reactions. Common precursors include chlorofluorobenzene derivatives and benzyloxy compounds. Reaction conditions often require polar aprotic solvents such as DMSO or DMF and strong bases like potassium carbonate to facilitate the substitution reaction.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial properties revealed:

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for E. coli, 25 µg/mL for S. aureus.

- Mechanism : The compound was found to disrupt the integrity of bacterial membranes, leading to cell lysis.

Toxicological Profile

Toxicological assessments highlight that while the compound shows promising biological activity, it also presents certain risks:

| Toxicity Parameter | Findings |

|---|---|

| Skin Irritation | Weak sensitizer (EC3 = 31.8%) |

| Reproductive Effects | Potential adverse effects at high doses |

| Genotoxicity | Unlikely based on in vitro data |

The compound has been associated with benign and malignant neoplastic lesions in animal studies, indicating a need for caution in therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Its substituents allow it to bind effectively to enzymes or receptors, potentially leading to inhibition or activation of metabolic pathways.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Trifluorotoluene | Solvent; limited bioactivity | Simple trifluoromethyl substitution |

| Benzotrifluoride | Antimicrobial; industrial use | More complex fluorinated structure |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Antimicrobial; herbicide | Pyridine ring enhances reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.